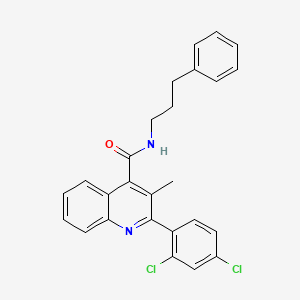
2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide, also known as DMQX, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMQX is a potent and selective antagonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain.
作用機序
2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide acts as a competitive antagonist of the AMPA receptor, binding to the receptor and preventing the binding of glutamate, the endogenous ligand of the receptor. By blocking the activity of the AMPA receptor, 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide inhibits the excitatory neurotransmission mediated by the receptor, leading to a decrease in synaptic plasticity and learning and memory processes.
Biochemical and physiological effects:
2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has been shown to have potent effects on the AMPA receptor, with a binding affinity in the nanomolar range. 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has been shown to inhibit the activity of the AMPA receptor in a dose-dependent manner, with higher doses leading to greater inhibition. 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has also been shown to have minimal effects on other ionotropic glutamate receptors, making it a selective antagonist of the AMPA receptor. In addition, 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has been shown to have minimal effects on GABAergic neurotransmission, making it a useful tool for studying the role of the AMPA receptor in various neurological disorders.
実験室実験の利点と制限
2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has several advantages for lab experiments, including its high purity and availability, its potency and selectivity for the AMPA receptor, and its minimal effects on other neurotransmitter systems. However, 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide also has some limitations, including its potential off-target effects at high doses, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations. Careful dosing and experimental design are necessary to ensure the accurate interpretation of results obtained with 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide.
将来の方向性
There are several future directions for research on 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide and its applications in scientific research. One area of interest is the development of more potent and selective AMPA receptor antagonists that can be used to study the role of the AMPA receptor in various neurological disorders. Another area of interest is the investigation of the potential therapeutic applications of 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide and other AMPA receptor antagonists in the treatment of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Finally, further research is needed to fully understand the mechanisms of action of 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide and other AMPA receptor antagonists, including their effects on synaptic plasticity and learning and memory processes in the brain.
合成法
2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide can be synthesized by the reaction of 2,4-dichlorobenzonitrile with 3-phenylpropylamine in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then reacted with 3-methyl-4-quinolinecarboxylic acid chloride to yield 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide. The synthesis of 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has been optimized to yield high purity and high yields, making it a readily available compound for scientific research.
科学的研究の応用
2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. As an AMPA receptor antagonist, 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has been used to investigate the role of the AMPA receptor in synaptic plasticity, learning, and memory processes in the brain. 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has also been used as a tool to study the mechanisms of action of various drugs and compounds that interact with the AMPA receptor. In addition, 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has been used to investigate the role of the AMPA receptor in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
特性
IUPAC Name |
2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22Cl2N2O/c1-17-24(26(31)29-15-7-10-18-8-3-2-4-9-18)21-11-5-6-12-23(21)30-25(17)20-14-13-19(27)16-22(20)28/h2-6,8-9,11-14,16H,7,10,15H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSFAXCPFYZDQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=C(C=C(C=C3)Cl)Cl)C(=O)NCCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)quinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamide](/img/structure/B5122689.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-1,3,4-thiadiazol-2-ylglycinamide](/img/structure/B5122691.png)
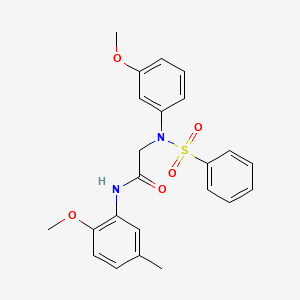
![2-(2-ethoxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5122705.png)

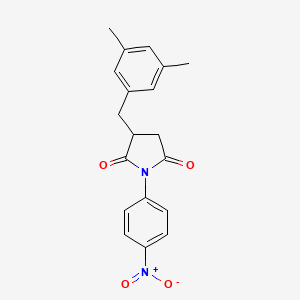
![2-(2-{4-[3-(1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5122734.png)
![N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5122736.png)
![N,N-diethyl-1-[(1-naphthylamino)carbonothioyl]-3-piperidinecarboxamide](/img/structure/B5122753.png)
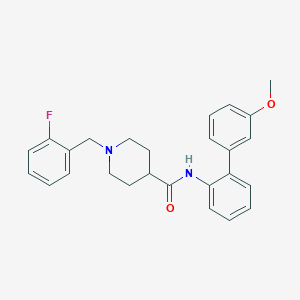
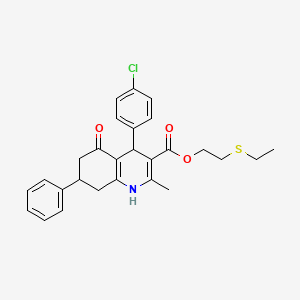
![1-(4-ethoxyphenyl)-3-[(4-fluorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5122774.png)
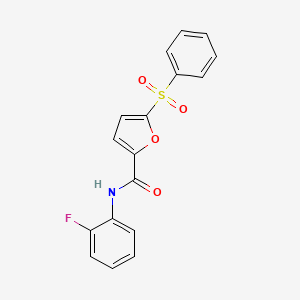
![2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5122790.png)